3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12(2)10-7-8(4-6-11(14)15)3-5-9(10)13(16)17/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOKZRAXSYFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the addition of the propanoic acid moiety, often through a carboxylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid exhibit promising anticancer properties. A study focusing on the synthesis of new compounds based on this structure demonstrated their effectiveness as inhibitors in cancer cell lines, particularly those with specific genetic mutations. The compound's ability to inhibit certain enzymes involved in cancer progression has been highlighted, making it a candidate for further development as an anticancer agent .
2. Inhibition of Protein Methylation
The compound has also been studied for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors derived from this compound showed significant potency in disrupting PRMT5 activity, leading to reduced proliferation of cancer cells with MTAP deletions . This mechanism suggests potential therapeutic applications in targeted cancer therapies.
Materials Science
1. Dye Applications
Due to its nitrophenyl group, this compound can serve as a precursor for synthesizing azo dyes. These dyes are widely used in textiles and plastics, providing vibrant colors and stability under various conditions. The compound's ability to form stable complexes with metals also opens avenues for its use in pigment formulations .
2. Photonic Devices
Research into the optical properties of this compound indicates its potential utility in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices. The modification of its structure can lead to enhanced photostability and tunable emission properties, which are critical for developing advanced optical materials .
Analytical Chemistry
1. Chromatographic Applications
In analytical chemistry, this compound has been utilized as a standard reference material in chromatographic analyses. Its distinct spectral characteristics allow for accurate identification and quantification of similar compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where precise measurements are crucial .
2. Spectroscopic Studies
The compound's unique structure facilitates its use in spectroscopic studies, including UV-Vis and fluorescence spectroscopy. These studies help elucidate the electronic properties of the compound and its interactions with other molecules, contributing to a deeper understanding of its chemical behavior and potential applications .
Case Study 1: Anticancer Compound Development
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the side chains significantly affected their potency, with some derivatives achieving IC50 values below 10 µM against resistant cancer cell lines .
Case Study 2: Photonic Material Innovation
Another research effort focused on incorporating this compound into polymer matrices for photonic applications. The study demonstrated that polymers doped with this compound exhibited enhanced light-emitting properties, paving the way for new types of organic light-emitting diodes (OLEDs) with improved efficiency and brightness .
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with proteins and enzymes, affecting their function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Nitrophenyl)propanoic Acid
- Structure: Lacks the dimethylamino group at position 3.
- Physicochemical Properties : Melting point = 118–119 °C; predicted boiling point = 383.6 ± 17.0 °C; density = 1.380 ± 0.06 g/cm³ .
- However, without the dimethylamino group, solubility and bioavailability may differ.
3-[4-(Dimethylamino)phenyl]propanoic Acid
- Structure: Features a dimethylamino group at position 4 instead of nitro.
- Activity: Derivatives with dimethylamino groups exhibit variable antimicrobial activity. For example, compound 32 (3-((4-hydroxyphenyl)amino)propanoic acid with dimethylamino substitution) showed nullified activity against most pathogens except A. baumannii (MIC = 16 µg/mL) .
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Contains a hydroxyl (-OH) group at position 4 and amino substitution.
- Activity : Compound 33 (4-OH substituent) demonstrated broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL) against ESKAPE pathogens, highlighting the importance of substituent polarity .
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
- Structure : Includes an acetamido group at position 2 and nitro at position 4.
- Activity : Acetamido groups may enhance metabolic stability or target specificity, as seen in peptide analogs and enzyme inhibitors .
Antimicrobial Activity
- Dimethylamino vs. Nitro Substitution: Dimethylamino groups can reduce antimicrobial efficacy (e.g., compound 32 ), while nitro groups may enhance reactivity with microbial enzymes.
- Broad-Spectrum Potential: Derivatives with nitro and hydroxyl groups (e.g., compound 33) show activity against both Gram-positive and Gram-negative bacteria, suggesting that balanced electron effects are critical .
Anticancer and Antioxidant Potential
- Scaffold Utility: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates anticancer activity in derivatives (e.g., compound 4 and 11 inhibiting HepG2 and A-549 cells) .
Physicochemical and ADME Comparisons
Q & A
Q. What are the primary synthetic routes for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Two main synthetic approaches are documented:
- Condensation Reactions : Reacting malonic acid derivatives with 4-nitrobenzaldehyde under reflux conditions (yields ~60–70%). Critical parameters include temperature control (80–100°C) and catalysts like acetic anhydride to enhance reactivity .
- Amination Pathways : Introducing the dimethylamino group via reductive amination of a nitro intermediate. This step requires hydrogenation catalysts (e.g., Pd/C) and strict anhydrous conditions to prevent side reactions .
- Enzymatic Synthesis : Phenylalanine aminomutase can achieve enantiopure synthesis (>95% enantiomeric excess) but requires pH optimization (6.5–7.5) and low-temperature incubation (25–30°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic nitro group (δ 8.1–8.3 ppm for nitro protons) and dimethylamino moiety (δ 2.8–3.1 ppm for N-CH). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and quaternary carbon assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects fragmentation patterns (e.g., loss of NO group at m/z 44) .
- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm) and nitro group (1520–1350 cm) functionalities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods for volatile intermediates .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent nitro group degradation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways and predict enantioselectivity for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT, MP2) model transition states and activation energies. Software like Gaussian or ORCA identifies low-energy pathways for nitro reduction and amination steps .
- Enantioselectivity Prediction : Molecular docking simulations (AutoDock Vina) assess chiral interactions between the dimethylamino group and enzyme active sites (e.g., aminomutase). QM/MM hybrid methods refine stereochemical outcomes .
- Process Simulation : Aspen Plus integrates kinetic data to optimize continuous flow reactors, reducing reaction time by 30–40% compared to batch methods .
Q. What strategies resolve contradictions in reported synthetic yields between conventional and enzymatic methods?
- Methodological Answer :
- Variable Analysis : Compare catalyst loading (e.g., 5% Pd/C vs. 10% enzyme load), solvent polarity (DMF vs. aqueous buffers), and scale-up effects. Enzymatic routes often underperform at >10 mmol scales due to substrate inhibition .
- Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical factors (pH, temperature) and interactions. Response surface methodology (RSM) maximizes yield in enzymatic pathways .
- Cross-Validation : Reproduce reactions using standardized reagents (e.g., ACS-grade solvents) to isolate batch-to-batch variability .
Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against tyrosine kinase or nitric oxide synthase (NOS) using fluorogenic substrates (e.g., NADPH depletion monitored at 340 nm) .
- Cellular Uptake Studies : Radiolabel the compound with C and measure accumulation in HEK293 cells via liquid scintillation. Compare with structurally similar nitrophenyl derivatives .
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) of the nitro group with antibacterial IC values .
Q. How do advanced purification techniques enhance scalability and purity in industrial-scale research?
- Methodological Answer :
- Continuous Flow Chromatography : Simulated moving bed (SMB) systems achieve >99% purity by separating nitro byproducts (retention time: 12–14 min) using C18 columns .
- Crystallization Optimization : Anti-solvent (ethanol/water) gradients control crystal morphology. XRPD confirms polymorph stability during scale-up .
- Membrane Technologies : Nanofiltration (5 kDa MWCO) removes high-MW impurities while retaining the product (MW 255.24 g/mol) .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Enzymatic methods report 85–90% yield in small-scale studies , but industrial batch reactions show 50–60% due to mass transfer limitations. Hybrid approaches (e.g., immobilized enzymes in flow reactors) balance efficiency and scalability .
- Bioactivity Data Gaps : While analogs show promise in kinase inhibition , no direct data exists for this compound. Collaborative studies with academic labs (e.g., NIST-referenced assays) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
